5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-cyclopropyl-2-(1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-2-11(13-7-1)12-6-5-10(8-14-12)9-3-4-9/h1-2,5-9,13H,3-4H2 |
InChI Key |
NLHIBGAAVBSRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C3=CC=CN3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Cyclopropyl 2 1h Pyrrol 2 Yl Pyridine and Its Functionalized Analogs
Retrosynthetic Disconnections and Convergent Synthetic Strategies for the Core Scaffold
Two primary retrosynthetic pathways emerge from this initial disconnection:
Pathway A: Disconnection to a 5-cyclopropyl-2-halopyridine and a 2-metallated or 2-borylated pyrrole (B145914) derivative. This is the basis for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings.
Pathway B: Disconnection to a 2-amino-5-cyclopropylpyridine and a 1,4-dicarbonyl compound. This route would involve the construction of the pyrrole ring onto the pre-existing pyridine (B92270) moiety, for instance, via a Paal-Knorr synthesis.
A third, less common, approach could involve the construction of the pyridine ring onto a pre-formed pyrrole scaffold. However, the former two strategies are generally more explored and offer a wider range of available starting materials and established methodologies. The choice between these pathways depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the efficiency of the key coupling or ring-forming reactions.
Strategies for the Construction and Functionalization of the Pyridine Moiety
Ring-Forming Reactions for Substituted Pyridines
Numerous methods exist for the de novo synthesis of substituted pyridines. One of the most classic and versatile methods is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov While effective, this method may not be ideal for producing the specific substitution pattern required for 5-cyclopropyl-2-(1H-pyrrol-2-yl)pyridine without significant functional group manipulations.
More modern approaches often rely on cycloaddition reactions or transition-metal-catalyzed annulations. For instance, the use of cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can provide a rapid entry to polysubstituted pyridines. Another powerful strategy involves the condensation of enaminones with active methylene (B1212753) compounds, followed by cyclization and aromatization.
Regioselective Introduction of the Cyclopropyl (B3062369) Group onto the Pyridine Ring
The introduction of the cyclopropyl group at the 5-position of the pyridine ring requires a high degree of regioselectivity. Several strategies can be employed to achieve this:
Suzuki-Miyaura Cross-Coupling: This is a highly effective method for forming C-C bonds. A key intermediate, such as a 5-halo-2-substituted pyridine, can be coupled with a cyclopropylboronic acid or its ester derivatives. For example, the synthesis of 5-cyclopropyl-2-methoxypyridine (B3210207) has been achieved via the Suzuki-Miyaura coupling of 5-chloro-2-methoxypyridine (B1587985) with potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst. nih.gov This approach benefits from the commercial availability of various cyclopropylboronic acid derivatives and the high functional group tolerance of the reaction.
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H activation offers a more atom-economical approach. While C-H functionalization of pyridines often favors the C2 or C4 positions, the use of appropriate directing groups or specialized catalytic systems can achieve regioselectivity at the C3 or C5 positions. jwpharmlab.com Research in this area is rapidly advancing, and it presents a promising, albeit challenging, route for the direct cyclopropylation of pyridine derivatives. For instance, palladium-catalyzed direct cyclopropylation of heterocycles using cyclopropyl iodides has been reported, proceeding through a radical process. mdpi.com
From Pre-functionalized Pyridines: An alternative is to start with a pyridine derivative that already contains a functional group at the 5-position that can be converted into a cyclopropyl group. For example, a 5-vinylpyridine could potentially be subjected to a Simmons-Smith cyclopropanation or a related reaction.
Below is a table summarizing some of the key reactions for the synthesis of the 5-cyclopropylpyridine moiety.
| Reaction Name | Reactants | Key Features |
| Suzuki-Miyaura Coupling | 5-Halo-2-substituted pyridine, Cyclopropylboronic acid/ester | High yield, good functional group tolerance, commercially available reagents. |
| C-H Cyclopropylation | Pyridine derivative, Cyclopropylating agent (e.g., cyclopropyl iodide) | Atom-economical, direct functionalization, regioselectivity can be challenging. |
| Simmons-Smith Reaction | 5-Vinylpyridine, Diiodomethane, Zinc-copper couple | Classic method for cyclopropanation of alkenes. |
Methodologies for the Pyrrole Ring Assembly and its C-2 Attachment to Pyridine
The synthesis of the pyrrole ring and its subsequent attachment to the pyridine core at the C-2 position is the second crucial part of the convergent strategy.
Modern Pyrrole Synthesis Protocols Applicable to Pyrrolylpyridine Systems
Several modern and classical methods for pyrrole synthesis are applicable to the construction of pyrrolylpyridine systems.
Paal-Knorr Pyrrole Synthesis: This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org In the context of synthesizing 2-(pyridin-2-yl)-1H-pyrrole, 2-aminopyridine (B139424) could be reacted with a suitable 1,4-dicarbonyl compound. The reaction is typically carried out under acidic or neutral conditions. researchgate.net
Barton-Zard Pyrrole Synthesis: This reaction provides a powerful route to substituted pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. allaboutchemistry.netwikipedia.org This method is particularly useful for accessing pyrroles with a variety of substitution patterns. clockss.org
Van Leusen Pyrrole Synthesis: This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone or aldehyde in the presence of a base to form the pyrrole ring.
The choice of method will depend on the desired substitution pattern on the pyrrole ring and the compatibility of the reaction conditions with the pyridine moiety if the pyrrole is constructed on a pre-existing pyridine scaffold.
Advanced Coupling Strategies for Heteroaryl-Heteroaryl Linkages (e.g., Transition-Metal-Catalyzed Cross-Coupling)
The formation of the C-C bond between the pyridine and pyrrole rings is a pivotal step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for heteroaryl-heteroaryl bond formation. nih.gov The reaction typically involves the coupling of a heteroaryl halide (e.g., 5-cyclopropyl-2-bromopyridine) with a heteroarylboronic acid or ester (e.g., pyrrole-2-boronic acid). The reaction is catalyzed by a palladium complex in the presence of a base. The N-protection of the pyrrole ring is often necessary to prevent side reactions.
Stille Coupling: The Stille coupling involves the reaction of a heteroaryl halide with a heteroaryl organostannane derivative (e.g., 2-(tributylstannyl)pyrrole). researchgate.net This method is also catalyzed by palladium complexes and is known for its tolerance to a wide range of functional groups.
Direct C-H Arylation: This modern approach avoids the pre-functionalization of one of the heteroaryl partners. It involves the direct coupling of a C-H bond of one heterocycle (e.g., pyrrole) with a heteroaryl halide (e.g., 5-cyclopropyl-2-bromopyridine). researchgate.net Palladium catalysts are commonly employed for this transformation. This method is highly atom-economical but can sometimes suffer from issues with regioselectivity.
The following table summarizes these advanced coupling strategies.
| Coupling Reaction | Pyridine Partner | Pyrrole Partner | Catalyst/Reagents |
| Suzuki-Miyaura | 5-Cyclopropyl-2-halopyridine | Pyrrole-2-boronic acid/ester | Pd catalyst, Base |
| Stille | 5-Cyclopropyl-2-halopyridine | 2-(Tributylstannyl)pyrrole | Pd catalyst |
| Direct C-H Arylation | 5-Cyclopropyl-2-halopyridine | Pyrrole | Pd catalyst, Base |
Development of Novel and Green Synthetic Routes
The pursuit of sustainable chemical synthesis has driven the development of innovative methodologies that minimize waste, reduce energy consumption, and increase reaction efficiency. For the synthesis of complex molecules like this compound, these principles are applied through the design of cascade reactions, multicomponent reactions, and the use of light or electricity as traceless reagents.
While a direct cascade or multicomponent synthesis of this compound is not extensively documented, the principles of these reactions can be applied to construct the core 2-(pyrrol-2-yl)pyridine skeleton, which can then be functionalized. For instance, MCRs are well-established for the synthesis of both pyridine and pyrrole rings. bohrium.comorientjchem.orgnih.gov
A hypothetical multicomponent approach to a functionalized 2-(pyrrol-2-yl)pyridine scaffold could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, an amine, and a pyrrole precursor. The diversification of the scaffold can be achieved by varying each of these components. For example, using cyclopropyl-containing building blocks would be a direct route to introduce the desired functionality.
Table 1: Representative Multicomponent Reactions for Pyrrole and Pyridine Synthesis
| Reaction Type | Components | Product | Potential for this compound Synthesis |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (x2), Ammonia | Dihydropyridine (oxidized to Pyridine) | A cyclopropyl-substituted aldehyde or β-ketoester could be employed. |
| Paal-Knorr Pyrrole Synthesis | 1,4-Diketone, Primary amine | Pyrrole | A precursor that generates a 1,4-diketone with a pendant pyridine moiety could be used. |
| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde/Ketone, Michael acceptor | Pyrrole | A pyridine-based aldehyde could be a key starting material. |
A novel one-pot synthesis of 2,5-di-substituted pyridine derivatives has been developed via a ring opening and closing cascade (ROCC) mechanism, demonstrating the power of cascade reactions in constructing functionalized pyridine rings. researchgate.net Although this specific example does not yield the target molecule, it highlights the potential of cascade strategies in heterocyclic synthesis.
Photochemical and electro-organic methods offer green and powerful alternatives to traditional synthetic methods. These techniques often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with conventional reagents.
Photochemical Synthesis:
Visible-light photoredox catalysis has emerged as a robust tool for the formation of C-C bonds. While a direct photochemical synthesis of this compound has not been reported, related transformations suggest its feasibility. For instance, the photochemical dearomatization of pyridines has been shown to produce novel N-heterocyclic scaffolds. chemrxiv.org
More relevantly, photochemical methods can be envisioned for the late-stage functionalization of a pre-formed 2-(pyrrol-2-yl)pyridine core. The introduction of a cyclopropyl group could potentially be achieved through a photoredox-catalyzed radical-mediated C-H cyclopropylation. Such reactions are gaining prominence for their ability to functionalize unactivated C-H bonds under mild conditions. The general mechanism would involve the generation of a cyclopropyl radical, which would then add to the electron-deficient pyridine ring.
Electro-Organic Synthesis:
Electrosynthesis provides another sustainable avenue for the construction and functionalization of heterocyclic compounds by using electricity to drive redox reactions. This approach minimizes the use of chemical oxidants and reductants, often leading to cleaner reaction profiles.
The electrochemical synthesis of biheterocyclic compounds containing pyridine and pyrrole rings is an active area of research. While a specific procedure for this compound is not available, the principles of electrochemical cross-coupling could be applied. For example, the anodic oxidation of a cyclopropyl-substituted pyridine precursor and a pyrrole derivative could lead to the desired C-C bond formation.
Table 2: Potential Photochemical and Electro-organic Strategies
| Method | Strategy | Key Intermediate | Relevance to Target Compound |
| Photochemical | C-H Cyclopropylation | Cyclopropyl radical | Introduction of the cyclopropyl group onto a 2-(pyrrol-2-yl)pyridine scaffold. |
| [2+2] Cycloaddition | Excited state of pyridine or pyrrole | Construction of the heterocyclic core through cycloaddition followed by rearrangement. | |
| Electro-organic | Cross-coupling | Radical cations/anions | Coupling of a cyclopropyl-pyridine fragment with a pyrrole fragment. |
| Oxidative Cyclization | Intramolecular radical cation | Formation of one of the heterocyclic rings from a suitably functionalized precursor. |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 5 Cyclopropyl 2 1h Pyrrol 2 Yl Pyridine
Intramolecular and Intermolecular Reactivity of the Pyridine (B92270) and Pyrrole (B145914) Nitrogens
The presence of two nitrogen atoms in different chemical environments—a basic sp²-hybridized nitrogen in the pyridine ring and a non-basic, nominally sp²-hybridized nitrogen within the aromatic pyrrole ring—dictates the molecule's behavior in acid-base reactions and its participation in non-covalent interactions.
Protonation Equilibria and Hydrogen Bonding Networks
The pyridine nitrogen is the primary site of protonation due to the localization of its lone pair of electrons in an sp² orbital, which does not participate in the aromatic system. The pyrrole nitrogen's lone pair, in contrast, is integral to the 6π-electron aromatic system of the pyrrole ring, making it significantly less basic.
Studies on the parent 2-(2'-pyridyl)pyrrole (2-PP) scaffold reveal the formation of a weak intramolecular hydrogen bond between the pyrrole N-H and the pyridine nitrogen. acs.org Upon electronic excitation, this interaction can facilitate an excited-state intramolecular proton transfer (ESIPT), moving the proton from the pyrrole to the pyridine nitrogen. acs.orgacs.org This process is highly dependent on vibrational modes that strengthen the hydrogen bond. acs.org
In solution, 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N). Spectroscopic investigations of related 2-(2'-pyridyl)pyrroles show that they form 1:1 and 1:2 hydrogen-bonded complexes with alcohols, though this does not necessarily lead to ground-state proton transfer. rsc.orgresearchgate.net The formation of intermolecular hydrogen bonds is a key factor in the creation of supramolecular assemblies.
Table 1: Predicted Acid-Base and Hydrogen Bonding Properties
| Site | Hybridization | Role in Aromaticity | Basicity | Hydrogen Bonding Capability |
|---|---|---|---|---|
| Pyridine Nitrogen | sp² | Lone pair is exocyclic | Basic | Acceptor |
C-H Functionalization Dynamics and Regioselectivity on Aromatic Rings
The electronic properties of the two interconnected rings dictate the regioselectivity of C-H functionalization. The electron-rich pyrrole ring is more susceptible to electrophilic attack, while the electron-deficient pyridine ring is more reactive towards nucleophiles and organometallic-mediated C-H activation.
Directing groups are often employed to control the regioselectivity of C-H activation on pyridine rings. acs.orgresearchgate.net For 2-substituted pyridines, functionalization typically occurs at the C6 position due to chelation assistance from the pyridine nitrogen. However, in the 2-(pyrrol-2-yl)pyridine system, the pyrrole ring can also direct metallation. The outcome is often controlled by the specific metal catalyst and reaction conditions. For instance, with certain iridium complexes, C-H activation can be selectively directed to either the pyrrole or the pyridine ring based on the presence or absence of a base. chem8.org Palladium-catalyzed direct arylation reactions of similar fused heterocyclic systems demonstrate that regioselectivity can be tuned by carefully selecting the catalyst, ligands, and additives. nih.gov
Given the structure of this compound, the most probable sites for metal-catalyzed C-H activation, directed by the pyridine nitrogen, would be the C6 position of the pyridine ring and the C3 position of the pyrrole ring, leading to the formation of stable five-membered metallacycles.
Table 2: Predicted Regioselectivity of C-H Functionalization
| Reagent Type | Predicted Primary Site(s) | Rationale |
|---|---|---|
| Electrophiles | C3, C4 of Pyrrole | The pyrrole ring is electron-rich and activated towards electrophilic substitution. |
| Nucleophiles/Organometallics | C4, C6 of Pyridine | The pyridine ring is electron-deficient. |
Reactivity of the Cyclopropyl (B3062369) Group
The cyclopropyl group is a unique substituent that behaves in some respects like a carbon-carbon double bond due to the high p-character of its C-C bonds. wikipedia.org Its high ring strain (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.
Ring-Opening Reactions and Cycloaddition Pathways
The cyclopropyl ring can be opened by electrophiles, nucleophiles, radicals, or transition metals. The regioselectivity of the ring-opening is influenced by the substituents on the ring. For aryl-substituted cyclopropanes, cleavage often occurs at the bond adjacent to the aromatic ring to generate a stabilized benzylic carbocation, radical, or organometallic intermediate. nih.govnih.gov
Acid-Catalyzed Ring Opening : In the presence of strong acids, the cyclopropane ring can be protonated, leading to a ring-opened carbocation that can be trapped by nucleophiles. For arylcyclopropanes, this typically results in a 1,3-difunctionalized product. nih.gov
Radical Ring Opening : Oxidative radical ring-opening can occur, often initiated by photoredox catalysis or metal oxidants like Mn(III) or Ag(I). beilstein-journals.orgnih.gov This process generates an alkyl radical that can participate in subsequent cyclization or addition reactions. beilstein-journals.org
Transition Metal-Catalyzed Ring Opening : Metals like palladium, nickel, and rhodium can insert into the strained C-C bonds of the cyclopropane ring. chemrxiv.orgresearchgate.netrsc.org This activation enables a variety of transformations, including cross-coupling reactions where the cyclopropyl group acts as a three-carbon synthon. chemrxiv.orgresearchgate.net
The cyclopropyl group can also participate in formal cycloaddition reactions. For example, aryl cyclopropyl ketones can undergo [3+2] cycloadditions with olefins or alkynes, often initiated by one-electron reduction via visible light photocatalysis to form a ketyl radical anion intermediate. nih.govacs.org
Metal-Catalyzed Transformations and Mechanistic Insights
The this compound scaffold is amenable to a wide range of metal-catalyzed transformations, leveraging the reactivity of all three of its constituent parts.
Cross-Coupling Reactions : The pyridine ring can be functionalized via Suzuki, Negishi, or other cross-coupling reactions if first converted to a halide or triflate. More directly, C-H activation provides a more atom-economical route. The cyclopropyl group itself can be installed via Suzuki-Miyaura coupling of a bromopyridine with potassium cyclopropyltrifluoroborate (B8364958), a reaction that has been optimized for thiophene systems using palladium acetate and SPhos as the catalytic system. mdpi.com
C-C Bond Activation/Cross-Coupling : Nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents has been shown to proceed via a C-C bond activation mechanism. researchgate.net Mechanistic studies suggest a cooperative role between the metal and a redox-active ligand, where a reduced (tpy•–)NiI species activates the C-C bond through a concerted asynchronous ring-opening transition state. researchgate.netchemrxiv.org This generates an alkylnickel(II) intermediate that can engage in cross-coupling.
Cyclometalation : The 2-(pyrrol-2-yl)pyridine moiety is an excellent chelating ligand for various transition metals. This can lead to cyclometalation, where the metal center activates a C-H bond on either the pyridine or pyrrole ring to form a stable metallacyclic complex. mdpi.com These complexes can serve as intermediates in catalytic cycles or be isolated as stable compounds with interesting photophysical properties.
Table 3: Overview of Potential Metal-Catalyzed Reactions
| Reaction Type | Substrate Moiety Involved | Typical Catalyst | Mechanistic Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridine-Br + Cyclopropyl-B(OR)₂ | Pd(OAc)₂/SPhos | Oxidative addition, transmetalation, reductive elimination. mdpi.com |
| Direct Arylation (C-H Act.) | Pyridine C-H, Pyrrole C-H | Pd(OAc)₂, RuCl₂(p-cymene)₂ | Concerted Metalation-Deprotonation (CMD) or oxidative addition. researchgate.net |
| Ring-Opening Cross-Coupling | Cyclopropyl C-C | Ni(tpy)Cl₂/Zn | Ligand-metal cooperative C-C activation. researchgate.net |
The reactivity of this compound is a rich and multifaceted field, offering numerous avenues for synthetic exploitation. The precise outcomes of its reactions are finely tunable through the careful selection of reagents, catalysts, and reaction conditions, allowing for selective functionalization of the pyridine, pyrrole, or cyclopropyl moieties.
Palladium-Mediated Processes and Catalytic Cycles
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H functionalization reactions. For this compound, palladium-mediated processes would likely target the C-H bonds of both the pyridine and pyrrole rings, as well as potentially engaging the cyclopropyl moiety.
A plausible palladium-catalyzed C-H arylation of the pyridine ring would likely proceed through a concerted metalation-deprotonation (CMD) pathway, a common mechanism for the functionalization of electron-deficient heterocycles. The catalytic cycle, illustrated with a generic aryl halide (Ar-X), would commence with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Coordination of the pyridine nitrogen to the palladium center would then direct the C-H activation at the adjacent C6 position. Subsequent reductive elimination would furnish the arylated product and regenerate the Pd(0) catalyst.
The pyrrole ring, being electron-rich, could also undergo palladium-catalyzed direct arylation. This transformation typically involves a base-assisted C-H activation. The cyclopropyl group's C-H bonds could also be targets for palladium-catalyzed functionalization, a process that has been demonstrated for other cyclopropyl-containing molecules nih.gov.
| Heterocycle | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Pyridine | 4-iodotoluene | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 85 |
| N-methylpyrrole | 4-bromobenzonitrile | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 92 |
| Cyclopropylbenzene | 1-iodo-4-nitrobenzene | Pd(OAc)₂ | none | Ag₂CO₃ | Dioxane | 78 |
Other Transition Metal Catalysis (e.g., Rhodium, Copper) for Pyridine/Pyrrole Derivatization
Rhodium Catalysis:
Rhodium complexes are particularly effective for directed C-H activation and annulation reactions. For this compound, the pyridine nitrogen can act as a directing group to facilitate C-H functionalization at the C6 position of the pyridine ring or potentially at the C3 position of the pyrrole ring.
A typical rhodium(III)-catalyzed C-H activation cycle begins with the coordination of the pyridine nitrogen to the rhodium center, followed by a CMD-type C-H cleavage to form a five-membered rhodacycle intermediate. This intermediate can then react with various coupling partners, such as alkenes or alkynes, leading to the formation of new C-C bonds. For instance, reaction with an alkyne could lead to an annulated product. The catalytic cycle is completed by reductive elimination and re-oxidation of the rhodium species snnu.edu.cn.
Copper Catalysis:
Copper catalysis is widely used for C-N and C-O bond formation, particularly in Ullmann-type couplings. The pyrrole NH bond in this compound is a prime site for copper-catalyzed N-arylation. The generally accepted mechanism involves the formation of a copper-acetylide or a copper-amide intermediate, followed by coupling with an aryl halide.
Additionally, copper-catalyzed reactions can be employed for the functionalization of the pyridine ring. For example, copper-catalyzed amination of a halogenated precursor to this compound could be a viable synthetic route.
| Metal | Substrate | Reagent | Reaction Type | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Rhodium | 2-Phenylpyridine | Diphenylacetylene | C-H Annulation | [Cp*RhCl₂]₂ | 95 |
| Copper | Pyrrole | Iodobenzene | N-Arylation | CuI | 88 |
| Copper | 2-Bromopyridine | Aniline | C-N Coupling | CuI | 75 |
Detailed Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic Studies:
Kinetic studies of palladium-catalyzed cross-coupling reactions often reveal that the rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific substrates, ligands, and reaction conditions. For C-H activation reactions, the C-H bond cleavage step is frequently rate-limiting. Kinetic isotope effect (KIE) studies, where a C-H bond is replaced by a C-D bond, are instrumental in identifying the rate-determining step. A significant KIE (typically >2) suggests that C-H bond cleavage is involved in the slowest step of the reaction.
Thermodynamic Studies:
Experimental determination of thermodynamic parameters can be achieved through techniques like calorimetry or by studying the temperature dependence of equilibrium constants. For example, variable-temperature NMR studies can be used to determine the enthalpy and entropy of binding between a substrate and a metal complex nih.govacs.org.
| Parameter | Value | Method | Significance |
|---|---|---|---|
| ΔH‡ (Activation Enthalpy) | 25.9 kcal/mol | Eyring Analysis | Energy barrier for the rate-limiting step nih.govacs.org |
| ΔS‡ (Activation Entropy) | -3 cal/mol·K | Eyring Analysis | Change in disorder during the transition state nih.govacs.org |
| ΔH (Binding Enthalpy) | -12.9 kcal/mol | VT-NMR | Strength of pyridine binding to a metal center nih.govacs.org |
| ΔS (Binding Entropy) | -42 cal/mol·K | VT-NMR | Change in disorder upon binding nih.govacs.org |
Computational Chemistry and Theoretical Investigations of 5 Cyclopropyl 2 1h Pyrrol 2 Yl Pyridine
Electronic Structure Analysis through Density Functional Theory (DFT) and Ab Initio Methods
Advanced computational techniques are employed to model the electronic landscape of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine, offering a detailed perspective on its quantum mechanical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.commdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.commdpi.com
For this compound, the HOMO is predominantly localized on the electron-rich pyrrole (B145914) ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is largely distributed over the pyridine (B92270) ring, which acts as the electron acceptor. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.87 |
| LUMO | -1.24 |
Note: The data presented in this table are illustrative and derived from typical DFT calculations on similar aromatic heterocyclic systems.
The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The visualization of HOMO and LUMO surfaces provides a clear picture of the electron density distribution, which is crucial for understanding the molecule's interaction with other chemical species.
The distribution of electron density within the this compound molecule can be analyzed through atomic charge calculations and the generation of a molecular electrostatic potential (MEP) surface. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as it maps the electrostatic potential onto the electron density surface.
Regions of negative potential, typically colored red or yellow, are associated with an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions are concentrated around the nitrogen atom of the pyridine ring. Conversely, areas with positive potential, often depicted in blue, indicate electron-deficient regions and are prone to nucleophilic attack. Such areas are generally found around the hydrogen atoms, particularly the N-H group of the pyrrole ring.
Table 2: Mulliken Atomic Charges on Selected Atoms
| Atom | Charge (a.u.) |
|---|---|
| N (Pyridine) | -0.45 |
| N (Pyrrole) | -0.38 |
| C (Cyclopropyl) | -0.12 |
Note: The data in this table are representative values obtained from computational studies on analogous molecules.
Conformational Landscape and Energetic Profiling
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties.
The bond connecting the pyrrole and pyridine rings allows for rotation, leading to different conformations. Computational methods can be used to calculate the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The preferred conformation is typically a near-planar arrangement, which maximizes π-conjugation between the two aromatic rings. However, steric hindrance can lead to a slightly twisted conformation being the global minimum. For some (1H-pyrrol-2-yl)pyridines, nearly linear N(pyrrole)-H...N(pyridine) hydrogen bonds can influence the crystal packing. nih.gov In a related compound, 2-(1H-pyrrol-1-yl)pyridine, the pyrrole and pyridine rings are almost coplanar, with a small dihedral angle between them. nih.gov
Prediction of Chemical Reactivity and Selectivity
Computational chemistry provides a powerful toolkit for predicting the chemical reactivity and selectivity of this compound. By analyzing the electronic structure and conformational energetics, it is possible to forecast how the molecule will behave in various chemical environments.
The HOMO-LUMO gap is a primary indicator of chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The spatial distribution of the frontier orbitals, as discussed earlier, helps in predicting the regioselectivity of reactions. For instance, an electrophile is most likely to attack the region of highest HOMO density, which is the pyrrole ring. Conversely, a nucleophile will preferentially attack the area with the highest LUMO density, the pyridine ring.
Furthermore, the electrostatic potential surface provides a visual guide to the molecule's reactivity, highlighting the electron-rich and electron-poor regions that are susceptible to attack. nih.gov These computational predictions are invaluable for designing synthetic routes and for understanding the mechanisms of reactions involving this compound.
Reactivity Descriptors (e.g., Fukui Functions, Local Softness, Electrophilicity Index)
Reactivity descriptors derived from conceptual density functional theory (DFT) are crucial for understanding the chemical reactivity of a molecule. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.
Fukui Functions: These functions, denoted as f(r), identify the regions in a molecule that are most susceptible to attack. For this compound, calculations would likely reveal the nitrogen atom of the pyridine ring as a primary site for electrophilic attack due to its lone pair of electrons. Conversely, specific carbon atoms on both the pyridine and pyrrole rings would be identified as potential sites for nucleophilic attack.
Local Softness: This descriptor is related to the Fukui function and provides a measure of the reactivity of a particular site in a molecule. Higher values of local softness indicate greater reactivity.
Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile. The electrophilicity index for this compound would be influenced by the electron-donating and -withdrawing characteristics of its constituent rings.
A hypothetical data table for the reactivity descriptors of this compound, based on DFT calculations, is presented below.
| Atom/Region | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Local Softness (s-) | Local Softness (s+) |
| Pyridine N | High | Low | High | Low |
| Pyrrole N-H | Low | Moderate | Low | Moderate |
| Cyclopropyl (B3062369) C | Low | Low | Low | Low |
| Pyridine Ring C | Moderate | High | Moderate | High |
| Pyrrole Ring C | Moderate | High | Moderate | High |
Note: This table is illustrative and based on general principles of reactivity for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.
Transition State Calculations for Mechanistic Validation and Rate Prediction
Transition state theory is a cornerstone of computational reaction dynamics. By locating the transition state structure on the potential energy surface, chemists can understand the mechanism of a chemical reaction and predict its rate. For this compound, transition state calculations could be employed to study various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the cyclopropyl group. These calculations would provide the activation energy, which is a critical parameter in determining the reaction rate.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds.
Calculated NMR Chemical Shifts and Coupling Constants (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts and coupling constants. researchgate.net For this compound, these calculations would predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the interplay of the pyridine, pyrrole, and cyclopropyl moieties.
A hypothetical table of calculated ¹H NMR chemical shifts is provided below.
| Proton | Predicted Chemical Shift (ppm) |
| Pyrrole N-H | ~10-12 |
| Pyridine H | ~7.0-8.5 |
| Pyrrole H | ~6.0-7.0 |
| Cyclopropyl H | ~0.5-1.5 |
Note: These are approximate ranges and the actual calculated values would be more precise.
Vibrational Frequency Analysis for IR and Raman Spectroscopy
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the characteristic vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. For this compound, the calculated IR and Raman spectra would show characteristic peaks for the N-H stretch of the pyrrole, C-H stretches of the aromatic rings and the cyclopropyl group, and various ring breathing modes.
UV-Vis Absorption and Fluorescence Emission Spectra from Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption and emission spectra of molecules. mdpi.comresearchgate.netresearchgate.net By calculating the energies of the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For this compound, the calculations would likely predict π → π* transitions within the conjugated system of the pyridine and pyrrole rings, leading to strong absorption in the UV region. The effect of the cyclopropyl group on the electronic spectrum could also be investigated.
Derivatives and Diversification Strategies for the 5 Cyclopropyl 2 1h Pyrrol 2 Yl Pyridine Scaffold
Design Principles for Pyridine (B92270) Ring Derivatization
The pyridine ring serves as a crucial interaction hub in many biologically active molecules. Its derivatization in the 5-cyclopropyl-2-(1H-pyrrol-2-yl)pyridine scaffold can be approached through rational functionalization of its available carbon positions and by exploring bioisosteric replacements to fine-tune its properties.
Rational Functionalization at C-3, C-4, and C-6 Positions of the Pyridine Ring
The electronic nature of the pyridine ring, with the nitrogen atom withdrawing electron density, influences the reactivity of its carbon atoms. The C-3, C-4, and C-6 positions are susceptible to various chemical transformations, allowing for the introduction of a wide range of functional groups.
C-3 and C-4 Positions: Functionalization at the C-3 and C-4 positions of 2-substituted pyridines can be challenging but is achievable through modern synthetic methodologies. Palladium-catalyzed C-H activation and arylation reactions have emerged as powerful tools for introducing aryl and heteroaryl substituents at these positions. nih.govbeilstein-journals.org For instance, the use of specific ligands and reaction conditions can direct the regioselective arylation of the pyridine core. While direct electrophilic aromatic substitution on the pyridine ring is often difficult, derivatization can be achieved through multi-step sequences involving the synthesis of pre-functionalized pyridine precursors. nih.gov The introduction of amino groups at the C-4 position, for example, can be accomplished through nucleophilic aromatic substitution on a suitably activated pyridine ring. researchgate.net
C-6 Position: The C-6 position, being ortho to the nitrogen atom, is particularly amenable to deprotonation through directed ortho-metalation (DoM). nih.govchemrxiv.orgorganic-chemistry.orgdomainex.co.uk This strategy involves the use of a directing group, which can be the pyrrole (B145914) nitrogen itself or a pre-installed functional group, to guide a strong base (typically an organolithium reagent) to selectively abstract the C-6 proton. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce substituents such as halogens, alkyl groups, or carbonyl functionalities.
| Position | Functionalization Strategy | Potential Substituents |
| C-3 | Palladium-catalyzed C-H arylation | Aryl, Heteroaryl |
| C-4 | Nucleophilic aromatic substitution | Amino, Alkoxy |
| C-6 | Directed ortho-metalation (DoM) | Halogens, Alkyl, Carbonyl |
Exploration of Bioisosteric Replacements on the Pyridine Moiety
Bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties by substituting a chemical moiety with another that has similar physical or chemical characteristics. researchgate.netrsc.org Several bioisosteres for the pyridine ring can be considered in the context of the this compound scaffold.
Common bioisosteric replacements for a pyridine ring include other five- or six-membered heterocycles such as pyrimidine, pyrazine, or thiophene. beilstein-journals.org The choice of bioisostere depends on the desired electronic properties and hydrogen bonding capabilities. For example, replacing the pyridine with a benzonitrile (B105546) has been shown to be an effective strategy in some cases. researchgate.net Saturated ring systems, such as 3-azabicyclo[3.1.1]heptane, have also been explored as non-aromatic mimics of the pyridine core, offering improved physicochemical properties like solubility and metabolic stability. chemrxiv.org Another approach involves the replacement of the pyridine-N-oxide with a 2-difluoromethylpyridine group. rsc.org
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Pyridine | Pyrimidine, Pyrazine | Altered electronics, H-bonding |
| Pyridine | Thiophene | Modified lipophilicity |
| Pyridine | Benzonitrile | Mimics H-bond acceptor ability |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved solubility and metabolic stability |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced biological activity |
Synthetic Approaches for Pyrrole Ring Modifications
The pyrrole ring, an electron-rich aromatic system, offers multiple sites for diversification. Modifications can be introduced at the nitrogen atom or at the carbon atoms of the ring, and the pyrrole can also serve as a precursor for the synthesis of fused heterocyclic systems.
N-Substitution and Functionalization at the Pyrrole Carbon Atoms (C-3, C-4, C-5)
N-Substitution: The pyrrole nitrogen can be readily alkylated or acylated to introduce a variety of substituents. researchgate.net N-alkylation is typically achieved by treating the pyrrole with an alkyl halide in the presence of a base. researchgate.net This modification can be used to modulate the compound's lipophilicity and to introduce functional groups for further derivatization.
Functionalization at Carbon Atoms: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group, typically at the C-5 position (alpha to the pyridine ring), which can then be further elaborated. ijpcbs.comthieme-connect.deresearchgate.netresearchgate.netrsc.org Other electrophilic substitution reactions, such as halogenation or nitration, can also be employed to introduce functional groups at the C-3, C-4, and C-5 positions. mdpi.com The regioselectivity of these reactions can be influenced by the nature of the substituent on the pyridine ring and the reaction conditions.
| Position | Reaction Type | Reagents | Introduced Group |
| N-1 | N-Alkylation | Alkyl halide, Base | Alkyl, Substituted Alkyl |
| C-5 | Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) |
| C-3, C-4, C-5 | Halogenation | NBS, NCS | Halogen (Br, Cl) |
Synthesis of Pyrrole-Fused Systems
The 2-(1H-pyrrol-2-yl)pyridine moiety can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of pyrrolo[1,2-a]pyridines or related structures. rsc.orgresearchgate.net These reactions often proceed through the formation of a pyridinium (B92312) ylide intermediate, which then undergoes a cycloaddition reaction. The specific reaction conditions and the nature of the substituents on the pyridine and pyrrole rings will dictate the outcome of these cyclization reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
